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molecular formula C12H18N2O B8687055 2-Methoxy-4-(pyrrolidin-1-ylmethyl)aniline

2-Methoxy-4-(pyrrolidin-1-ylmethyl)aniline

Cat. No. B8687055
M. Wt: 206.28 g/mol
InChI Key: VRTUNKAZTAOFGZ-UHFFFAOYSA-N
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Patent
US09212192B2

Procedure details

To a solution of the product of Example 49A (220 mg, 3.64 mmol) in tetrahydrofuran (20 mL) at 0° C. was added borane tetrahydrofuran complex (18 mL, 18 mmol) and the mixture was stirred at 0° C. for 2 hours and at 60° C. for 4 hours. After cooling to ambient temperature, methanol (20 mL) was added and stirring was continued for 30 minutes. The organic phase was concentrated and the residue was purified via preparative HPLC using a gradient of 10/90 to 80/20 acetonitrile/water (containing 0.1% trifluoroacetic acid) to give the title compound. MS: 207 (M+H+).
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([N:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=O)=[CH:4][C:3]=1[O:15][CH3:16].CO>O1CCCC1>[CH3:16][O:15][C:3]1[CH:4]=[C:5]([CH2:8][N:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:6]=[CH:7][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1)C(=O)N1CCCC1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 2 hours and at 60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified via preparative HPLC

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=C(N)C=CC(=C1)CN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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